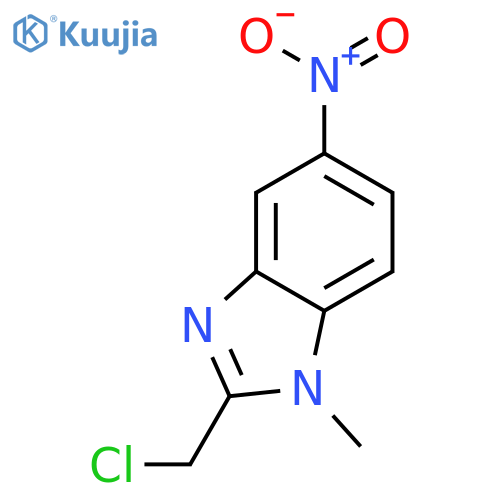

Cas no 20443-39-4 (2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole)

2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 2-(chloromethyl)-1-methyl-5-nitrobenzimidazole

- 2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole

- 1-Methyl-2-chloromethyl-5-nitrobenzimidazole

- 2-chloromethyl-1-methyl-5-nitro-1H-benzimidazole

- 2-chloromethyl-1-methyl-5-nitro-1H-benzoimidazole

- AC1L6R5A

- AG-L-22505

- chloromethylmethylnitrobenzodiazole

- CTK1A6445

- N1-Methyl-2-chlormethyl-5-nitro-benzimidazol

- NSC167861

- 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzimidazole

- CHEMBL2287771

- NE-0724

- 20443-39-4

- 2-(Chloromethyl)-1-methyl-5-nitro-1H-benzo[d]imidazole

- SCHEMBL26911502

- NSC-167861

- AKOS015850541

- J-506284

- MFCD01073119

- DTXSID70304865

- NSC 167861

-

- MDL: MFCD01073119

- インチ: InChI=1S/C9H8ClN3O2/c1-12-8-3-2-6(13(14)15)4-7(8)11-9(12)5-10/h2-4H,5H2,1H3

- InChIKey: CHNOXQSJGAMOSS-UHFFFAOYSA-N

- ほほえんだ: CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCl

計算された属性

- せいみつぶんしりょう: 225.03064

- どういたいしつりょう: 225.031

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 63.6Ų

じっけんとくせい

- 密度みつど: 1.5

- ゆうかいてん: 191-192 °C(Solv: ethanol (64-17-5))

- ふってん: 416.3°C at 760 mmHg

- フラッシュポイント: 205.6°C

- 屈折率: 1.67

- PSA: 60.96

- LogP: 2.74350

2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB303742-1 g |

2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole; 95% |

20443-39-4 | 1g |

€455.60 | 2023-02-04 | ||

| TRC | C049040-100mg |

2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole |

20443-39-4 | 100mg |

$ 160.00 | 2022-06-06 | ||

| TRC | C049040-50mg |

2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole |

20443-39-4 | 50mg |

$ 100.00 | 2022-06-06 | ||

| Alichem | A069002777-1g |

2-(Chloromethyl)-1-methyl-5-nitro-1H-benzo[d]imidazole |

20443-39-4 | 95% | 1g |

$400.00 | 2023-09-02 | |

| abcr | AB303742-5g |

2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole, 95%; . |

20443-39-4 | 95% | 5g |

€2025.00 | 2025-03-19 | |

| abcr | AB303742-500 mg |

2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole; 95% |

20443-39-4 | 500MG |

€299.00 | 2023-02-04 | ||

| abcr | AB303742-1g |

2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole, 95%; . |

20443-39-4 | 95% | 1g |

€478.00 | 2025-03-19 | |

| A2B Chem LLC | AD27547-1mg |

2-(Chloromethyl)-1-methyl-5-nitro-1H-benzo[d]imidazole |

20443-39-4 | >97% | 1mg |

$201.00 | 2024-04-20 | |

| Ambeed | A145142-1g |

2-(Chloromethyl)-1-methyl-5-nitro-1H-benzo[d]imidazole |

20443-39-4 | 95+% | 1g |

$312.0 | 2024-04-22 | |

| A2B Chem LLC | AD27547-10mg |

2-(Chloromethyl)-1-methyl-5-nitro-1H-benzo[d]imidazole |

20443-39-4 | >97% | 10mg |

$240.00 | 2024-04-20 |

2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole 関連文献

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419

-

Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazoleに関する追加情報

Introduction to 2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole (CAS No. 20443-39-4)

2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole, identified by its CAS number 20443-39-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodiazole class, which is well-known for its diverse biological activities, particularly in the modulation of central nervous system functions. The structural features of 2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole, including the presence of a chloromethyl group and a nitro substituent, contribute to its unique chemical properties and potential applications in drug development.

The benzodiazole core structure of this compound is a well-studied scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects such as anxiolytic, sedative, and muscle relaxant properties. The introduction of a nitro group at the 5-position and a chloromethyl group at the 2-position introduces electrophilic centers that can participate in further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in exploring the pharmacological potential of nitro-substituted benzodiazolones. Studies have demonstrated that nitro groups can enhance the bioavailability and metabolic stability of benzodiazole derivatives, which is crucial for developing novel therapeutic agents. The nitro group in 2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole may serve as a reactive site for further functionalization, allowing chemists to design molecules with tailored biological activities.

One of the most compelling aspects of 2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole is its potential role in the development of new pharmaceuticals. Researchers have been investigating its interactions with various biological targets, including enzymes and receptors involved in neurotransmitter systems. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, which could be exploited for the treatment of neurological disorders such as epilepsy and anxiety disorders.

The chloromethyl group in the molecule is particularly noteworthy, as it provides a versatile handle for further chemical transformations. This functionality can be used to introduce other pharmacophores or to link the compound to larger biomolecules through nucleophilic substitution reactions. Such modifications are essential for developing prodrugs or conjugates that enhance drug delivery and target specificity.

Recent advances in computational chemistry have also contributed to a deeper understanding of the pharmacological properties of 2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights are crucial for optimizing its structure to improve potency and reduce potential side effects. By leveraging computational tools, researchers can predict the behavior of this compound in vivo and design more effective derivatives.

The synthesis of 2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the nitration of a suitable precursor to introduce the nitro group at the 5-position. Subsequent functionalization steps are then employed to introduce the chloromethyl group at the 2-position. Each step must be carefully controlled to avoid unwanted side reactions that could compromise the integrity of the final product.

In conclusion, 2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole (CAS No. 20443-39-4) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents targeting neurological disorders. Ongoing research continues to uncover new applications for this compound, underscoring its importance in advancing drug development efforts.

20443-39-4 (2-(Chloromethyl)-1-methyl-5-nitro-1H-1,3-benzodiazole) 関連製品

- 2098080-36-3(Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate)

- 2228594-85-0(tert-butyl N-4-fluoro-3-(morpholin-3-yl)phenylcarbamate)

- 898776-85-7(3,4-Dichloro-4'-pyrrolidinomethyl benzophenone)

- 3277-04-1(2,6-dime-4-co2me-nitrobenzene radical)

- 2307784-16-1((3aS,6aS)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride)

- 953177-47-4(5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-ylmethyl 4-methoxybenzoate)

- 50870-10-5(3-Methylnaphthalen-1-amine)

- 2639462-14-7(2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylic acid)

- 2640962-91-8(N-tert-butyl-1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide)

- 1226001-97-3(1-(2-Isocyanatopropan-2-yl)-2,4-dimethoxybenzene)